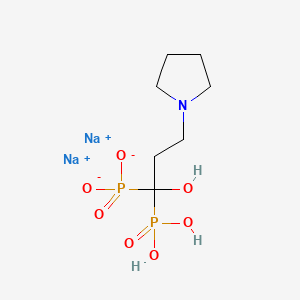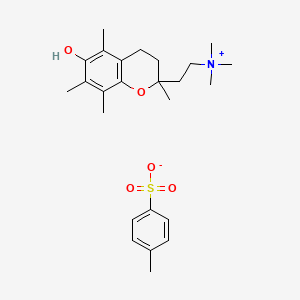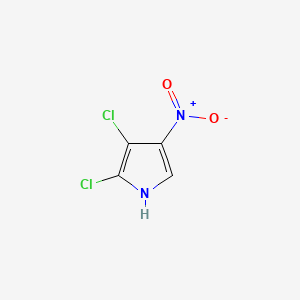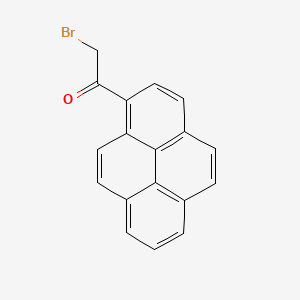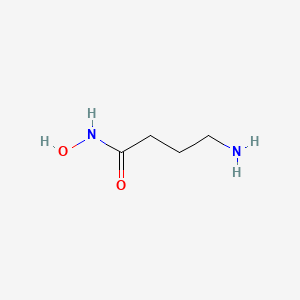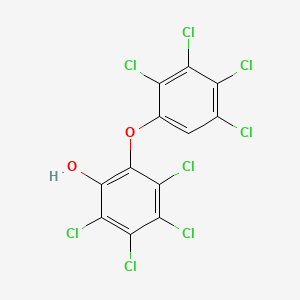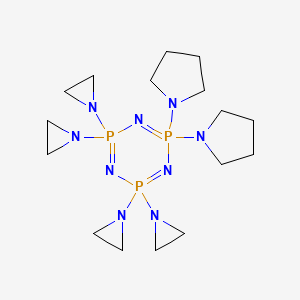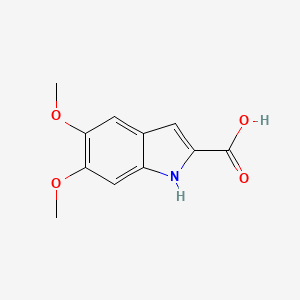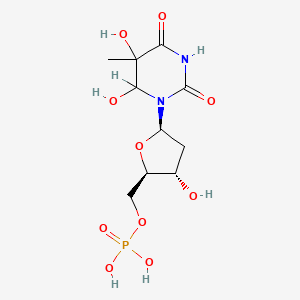
5'-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- is a derivative of thymidine monophosphate, a nucleotide that plays a crucial role in DNA synthesis and repair. This compound is particularly interesting due to its unique structural modifications, which include the addition of hydroxyl groups at the 5 and 6 positions of the thymidine moiety. These modifications can significantly alter the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- typically involves the reaction of 5-hydroxymethyluracil with 6-aminothymine. This reaction yields 5,6-dihydro-6-imino-5-(α-thyminyl)thymine, which is then reduced using hydrogen to produce the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned chemical reactions. The process would likely include steps for purification and quality control to ensure the compound’s consistency and purity.
Chemical Reactions Analysis
Types of Reactions: 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5,6-diketothymidine, while reduction can produce thymidine.
Scientific Research Applications
5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on nucleotide properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating genetic disorders involving DNA repair deficiencies.
Industry: The compound can be used in the development of new materials with unique properties due to its modified nucleotide structure.
Mechanism of Action
The mechanism of action of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- involves its incorporation into DNA, where it can affect the DNA’s structural integrity and repair processes. The hydroxyl groups at the 5 and 6 positions can interact with DNA repair enzymes, potentially enhancing or inhibiting their activity. This interaction can influence the overall efficiency of DNA repair pathways, making the compound a valuable tool for studying these processes .
Comparison with Similar Compounds
Thymidine monophosphate: The parent compound without the hydroxyl modifications.
5-Hydroxymethyluracil: A precursor in the synthesis of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy-.
6-Aminothymine: Another precursor used in the synthesis process.
Uniqueness: The unique structural modifications of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- distinguish it from other similar compounds. The addition of hydroxyl groups at the 5 and 6 positions imparts distinct chemical and biological properties, making it a valuable compound for research in DNA synthesis and repair .
Properties
CAS No. |
6168-31-6 |
|---|---|
Molecular Formula |
C10H17N2O10P |
Molecular Weight |
356.22 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5,6-dihydroxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H17N2O10P/c1-10(17)7(14)11-9(16)12(8(10)15)6-2-4(13)5(22-6)3-21-23(18,19)20/h4-6,8,13,15,17H,2-3H2,1H3,(H,11,14,16)(H2,18,19,20)/t4-,5+,6+,8?,10?/m0/s1 |
InChI Key |
QWAYKDYQHLTLIL-SKAWGCAZSA-N |
SMILES |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O)O)O |
Isomeric SMILES |
CC1(C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O)O)O |
Canonical SMILES |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O)O)O |
Synonyms |
thymidine glycol monophosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


